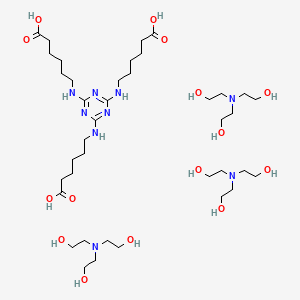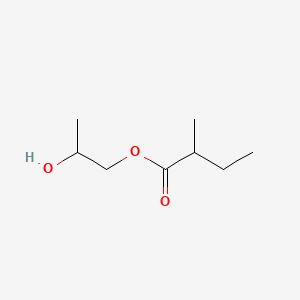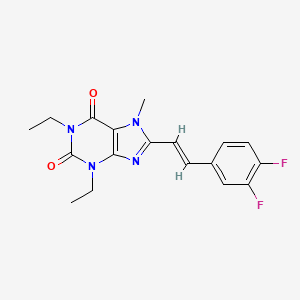
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(333)undecane hydrochloride is a complex organic compound that features a unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride typically involves multiple steps:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the amino and thio groups: This step involves the functionalization of the bicyclic core with amino and thio groups using reagents such as amines and thiols.
Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride can undergo various types of chemical reactions:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to modify the bicyclic core or the functional groups.
Substitution: The amino and thio groups can participate in substitution reactions with suitable electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced bicyclic derivatives.
Substitution: Substituted amino and thio derivatives.
Applications De Recherche Scientifique
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Possible applications in the development of novel materials with specific properties.
Catalysis: The compound’s functional groups may make it a useful catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride depends on its specific application:
Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, modulating their activity.
Catalysis: The compound may facilitate chemical reactions by providing a suitable environment for the reactants.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-silabicyclo(3.3.3)undecane hydrochloride: Similar structure but with silicon instead of germanium.
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-stannabicyclo(3.3.3)undecane hydrochloride: Similar structure but with tin instead of germanium.
Uniqueness
1-((2-Amino-1-methylethyl)thio)-2,8,9-trioxa-5-aza-1-germabicyclo(3.3.3)undecane hydrochloride is unique due to the presence of germanium in its bicyclic structure, which can impart different chemical and physical properties compared to its silicon and tin analogs.
Propriétés
Numéro CAS |
124187-00-4 |
|---|---|
Formule moléculaire |
C9H21ClGeN2O3S |
Poids moléculaire |
345.42 g/mol |
Nom IUPAC |
2-(2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecan-1-ylsulfanyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20GeN2O3S.ClH/c1-9(8-11)16-10-13-5-2-12(3-6-14-10)4-7-15-10;/h9H,2-8,11H2,1H3;1H |
Clé InChI |
PNDFBPYKQGAGJB-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)S[Ge]12OCCN(CCO1)CCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


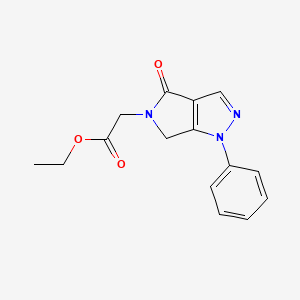
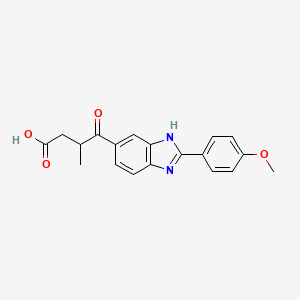



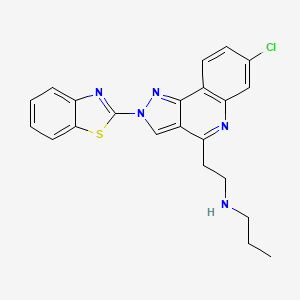

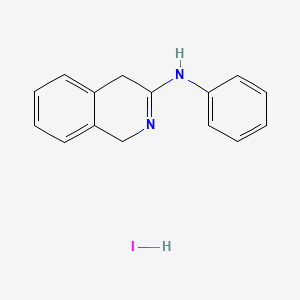
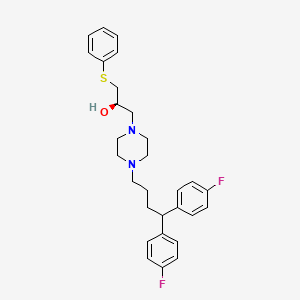
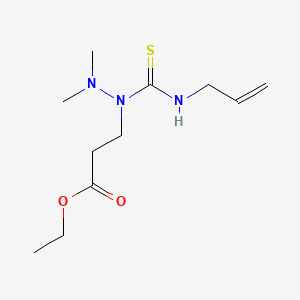
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methyl-4-nitrophenyl)azo]phenyl]-](/img/structure/B12776425.png)
